molecular formula C26H33ClN4O4 B12722214 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride CAS No. 97669-74-4

3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride

Cat. No.: B12722214
CAS No.: 97669-74-4
M. Wt: 501.0 g/mol
InChI Key: JPTRDBUAJCAOBA-JTCQIRNMSA-N
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Description

3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the propanimine group via amination reactions.
  • Functionalization with the 4-methoxyphenyl and alpha-phenyl groups through coupling reactions.
  • Final conversion to the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3,8-Diazabicyclo(32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic amines or derivatives with comparable functional groups. Examples might be:

  • 3,8-Diazabicyclo(3.2.1)octane derivatives with different substituents.
  • Compounds with similar bicyclic structures but varying functional groups.

Uniqueness

The uniqueness of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride lies in its specific combination of functional groups and the resulting properties. This may include unique reactivity, binding affinity, or biological activity compared to similar compounds.

Properties

CAS No.

97669-74-4

Molecular Formula

C26H33ClN4O4

Molecular Weight

501.0 g/mol

IUPAC Name

[(E)-[3-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C26H32N4O4.ClH/c1-3-25(31)30-21-11-12-22(30)18-29(17-21)24(19-7-5-4-6-8-19)15-16-27-34-26(32)28-20-9-13-23(33-2)14-10-20;/h4-10,13-14,16,21-22,24H,3,11-12,15,17-18H2,1-2H3,(H,28,32);1H/b27-16+;

InChI Key

JPTRDBUAJCAOBA-JTCQIRNMSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C(C/C=N/OC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)C(CC=NOC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl

Origin of Product

United States

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